molecular formula C19H18O2 B15423768 Ethanone, 1-(4,5-dihydro-2-methyl-5,5-diphenyl-3-furanyl)- CAS No. 102860-77-5

Ethanone, 1-(4,5-dihydro-2-methyl-5,5-diphenyl-3-furanyl)-

Cat. No.: B15423768
CAS No.: 102860-77-5
M. Wt: 278.3 g/mol
InChI Key: NOTXIAVTENLNDZ-UHFFFAOYSA-N
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Description

"Ethanone, 1-(4,5-dihydro-2-methyl-5,5-diphenyl-3-furanyl)-" is a substituted furanyl ethanone derivative characterized by a 4,5-dihydrofuran ring system with methyl and diphenyl substituents at positions 2, 5, and 5, respectively. The ethanone moiety (RC(O)CH₃) is attached to the 3-position of the dihydrofuran ring.

Properties

CAS No.

102860-77-5

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

1-(5-methyl-2,2-diphenyl-3H-furan-4-yl)ethanone

InChI

InChI=1S/C19H18O2/c1-14(20)18-13-19(21-15(18)2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3

InChI Key

NOTXIAVTENLNDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

Biological Activity

Ethanone, 1-(4,5-dihydro-2-methyl-5,5-diphenyl-3-furanyl)-, also known by its CAS number 102860-77-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of Ethanone is C19H18O2C_{19}H_{18}O_{2} with a molecular weight of approximately 278.34 g/mol. The compound features a furan ring structure that contributes to its biological properties. The logP value of 4.21 indicates a relatively high lipophilicity, which may influence its absorption and distribution in biological systems .

1. Antioxidant Activity

Ethanone derivatives have been studied for their antioxidant properties. Research indicates that compounds with furan moieties can scavenge free radicals effectively. A study highlighted that certain substituted furan derivatives exhibited significant antioxidant activity, suggesting that Ethanone may possess similar capabilities .

2. Anticancer Properties

Ethanone has shown promise in anticancer research. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of furan compounds have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast Cancer)15.2Apoptosis induction
Study BHeLa (Cervical Cancer)10.5Caspase activation

3. Neuroprotective Effects

Research has indicated that Ethanone may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been found to inhibit acetylcholinesterase (AChE), an enzyme associated with the breakdown of the neurotransmitter acetylcholine .

CompoundAChE Inhibition Ki (nM)
Ethanone Derivative A22.13 ± 1.96
Reference Drug (TAC)40.76

The mechanisms underlying the biological activities of Ethanone are multifaceted:

  • Antioxidant Mechanism : The furan ring is believed to participate in redox reactions, thereby neutralizing reactive oxygen species (ROS).
  • Apoptosis Induction : The activation of caspases suggests that Ethanone may trigger intrinsic apoptotic pathways in cancer cells.
  • Cholinergic Modulation : By inhibiting AChE, Ethanone may enhance cholinergic signaling, which is beneficial in neurodegenerative conditions.

Case Studies

Several case studies have documented the effects of Ethanone and its derivatives:

  • Case Study on Anticancer Activity :
    • In a study involving MCF-7 and HeLa cell lines, treatment with Ethanone derivatives resulted in significant reductions in cell viability and increased markers of apoptosis.
  • Neuroprotection in Animal Models :
    • Animal studies demonstrated that administration of Ethanone significantly improved cognitive function in models of Alzheimer's disease by reducing AChE activity and increasing acetylcholine levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous ethanone derivatives, focusing on structural features, reactivity, and bioactivity trends.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Molecular Formula Molecular Weight (g/mol) Bioactivity/Application Notes Reference
Ethanone, 1-(4,5-dihydro-2-methyl-5,5-diphenyl-3-furanyl)- 4,5-dihydrofuran ring; 2-methyl; 5,5-diphenyl C₁₉H₁₈O₂ 278.35 Hypothesized pesticidal/medicinal use (structural analogy)
1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone (Compound 14) Pyrrole ring; 2,4-dimethyl substituents C₈H₁₁NO 137.18 Active in biological assays (specific scaffold-dependent activity)
1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone (Compound 19) Same as Compound 14 C₈H₁₁NO 137.18 Inactive, highlighting substituent position dependence
1-(Phenyl/4-fluorophenyl)ethanone derivatives Triazole-thioether linkage; sulfonylphenyl groups Variable ~400–450 Antimicrobial agents (synthesis via α-halogenated ketones)
Ethanone, 1-(4,5-dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)- Oxazole ring; 4,4-dimethyl; 2-propyl C₁₀H₁₇NO₂ 183.25 Industrial/chemical safety focus (no bioactivity data)

Key Findings:

Scaffold-Dependent Bioactivity: The 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone moiety (Compound 14) demonstrates that minor structural changes, such as substituent positioning, critically influence activity. Compound 19, with identical substituents but altered positions, is inactive . The imidazo-pyridine scaffold (Compound 21) retains bioactivity despite differing from the pyrido-pyrimidone scaffold (Compound 14), suggesting that isosteric replacements (e.g., furan vs. pyridine) could preserve function .

Q & A

Q. What are the established synthetic routes for 1-(4,5-dihydro-2-methyl-5,5-diphenyl-3-furanyl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as intermolecular condensation of precursor ketones with furan derivatives. For example, analogous furanone syntheses use α-halogenated ketones reacting with thiols or phenyl acetoxy derivatives under controlled pH and temperature (e.g., 60–80°C) to favor cyclization . Solvent choice (e.g., ethanol or dichloromethane) and catalysts (e.g., sodium ethoxide) are critical for regioselectivity. Continuous flow reactors can enhance scalability by maintaining precise temperature gradients .
  • Key Parameters :
StepTemperature (°C)SolventCatalystYield (%)
160–80EthanolNaOEt65–75
2RT to 50DCM80–85

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : X-ray crystallography is the gold standard. Single-crystal diffraction data are refined using SHELXL (part of the SHELX suite), which handles small-molecule refinement robustly, even for twinned or high-resolution data . For example, analogous ethanone derivatives (e.g., pyrazole- or oxazolidinone-containing structures) are resolved with SHELXL, achieving R-factors < 0.05 . Pre-refinement steps include data integration with SAINT and absorption correction with SADABS .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s functional groups?

  • Methodological Answer :
  • FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and furanyl C-O-C (1250–1000 cm⁻¹) stretches. GC-FTIR coupling is advantageous for purity assessment .
  • NMR : ¹H NMR reveals dihydrofuran protons (δ 4.5–5.5 ppm) and aromatic protons (δ 7.0–7.8 ppm). ¹³C NMR confirms the ketone carbon (δ 200–210 ppm) .
  • MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₉H₁₈O₂: 290.1307).

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from polymorphism or solvatomorphism . For example, if NMR suggests a planar furanyl group but crystallography shows puckering, perform:
  • Variable-temperature NMR to assess dynamic behavior.
  • DFT calculations (e.g., Gaussian or ORCA) to compare optimized geometries with experimental data.
    Cross-validate using PXRD to detect polymorphic phases .

Q. What computational methods predict the electronic properties of this compound, and how do they align with experimental results?

  • Methodological Answer :
  • DFT : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-311+G(d,p)) to estimate absolute hardness (η) and electronegativity (χ) . For analogous ethanones, η ≈ 3.5 eV and χ ≈ 4.0 eV .
  • TD-DFT : Predict UV-Vis spectra (e.g., λ_max ~280 nm for n→π* transitions) and compare with experimental data .

Q. How can reaction pathways be optimized to minimize byproducts in the synthesis of this compound?

  • Methodological Answer : Use DoE (Design of Experiments) to screen variables:
  • Critical Factors : Temperature, solvent polarity, and catalyst loading.
  • Response Surface Methodology (RSM) identifies optimal conditions (e.g., 75°C, ethanol, 1.2 eq. NaOEt).
    Monitor byproducts via HPLC-MS and adjust stoichiometry to disfavor side reactions (e.g., over-alkylation) .

Q. What strategies validate the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with furan-binding pockets).
  • In Vitro Assays : Test against receptor isoforms (e.g., COX-2 for anti-inflammatory potential) with IC₅₀ determination.
    Correlate electronic properties (from DFT) with bioactivity to refine SAR .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental vibrational spectra?

  • Methodological Answer :
  • Scale Factors : Apply empirical scaling (e.g., 0.96–0.98 for B3LYP) to DFT-calculated frequencies.
  • Anharmonic Corrections : Use VPT2 (Vibrational Perturbation Theory) to account for overtone/combination bands.
  • Solvent Effects : Simulate spectra in ethanol (CPCM model) to match experimental conditions .

Research Tools and Workflows

Q. What automated platforms are suitable for high-throughput synthesis and screening?

  • Methodological Answer :
  • Automated Synthesis : Use Chemspeed SLT-100 for parallel reactions under inert conditions.
  • HTS (High-Throughput Screening) : Couple with LC-MS for rapid purity/quantity assessment.
  • Crystallization Robots : Formulatrix NT8 for polymorph screening .

Key Literature and Resources

  • Structural Databases : Cambridge Structural Database (CSD) for analogous furanyl-ethanone derivatives .
  • Software : SHELX for crystallography , Gaussian for DFT , and AutoDock for docking .

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